N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2S/c1-19(25(23,24)21-8-4-2-3-5-9-21)13-10-20(11-13)15-7-6-14-17-16-12-22(14)18-15/h6-7,12-13H,2-5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEQHOCXWWILEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 282.33 g/mol. Its structure includes a triazolo-pyridazine core linked to an azetidine ring and a sulfonamide group, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolo-Pyridazine Moiety : This is achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Azetidine Ring Introduction : The azetidine structure is synthesized via nucleophilic substitution reactions.
- Sulfonamide Coupling : The final step involves the coupling of the azetidine and sulfonamide components under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, leading to several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Properties : Research indicates that derivatives of triazolo-pyridazine compounds possess anticancer activity through apoptosis induction in cancer cell lines .
- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Contains triazole core | Anticancer properties |
| N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl)acetamide | Similar triazole structure | Anti-inflammatory effects |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide exhibit significant anticancer properties. The triazole ring system is often associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial research. Studies have indicated that sulfonamides can effectively combat various bacterial strains and fungi, suggesting that this compound may possess similar properties . Its mechanism may involve the inhibition of essential bacterial enzymes or disruption of cellular processes.
3. Antimalarial Potential
Recent studies have explored the potential of triazolo-pyridine derivatives as antimalarial agents. The sulfonamide group may enhance the activity against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations have shown promising results for compounds with similar scaffolds .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring: This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azetidine Moiety: Nucleophilic substitution reactions are commonly used to introduce this ring structure.
- Coupling Reactions: Final assembly of the compound usually involves coupling the triazole and azetidine moieties under controlled conditions .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of similar triazole-based compounds found that they significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of sulfonamide derivatives were synthesized and tested against several bacterial strains. The results indicated that compounds with a triazole core exhibited higher efficacy than traditional antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structure : Shares the triazolo[4,3-b]pyridazine core but substitutes the azetidine-azepane-sulfonamide moiety with a phenylacetamide group.
- Biological Activity : Inhibits Lin28 proteins, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer stem cells (CSCs) by inducing differentiation .
- Applications : Studied in cancer therapeutics, specifically for targeting CSC maintenance .
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b)
- Structure: Contains a triazolo[4,3-b]pyridazine linked to a pyrazole ring and a propenoic acid group.
- Physical Properties : High melting point (253–255°C), suggesting crystalline stability .
Piperidine-4-carboxamide Derivatives
- Structure : Includes a trifluoromethyl-substituted triazolo[4,3-b]pyridazine linked to a piperidine carboxamide group.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in CNS-targeting drugs .
- Synthesis : Complex multi-step synthesis due to trifluoromethyl and piperidine components .
Physicochemical Properties
Therapeutic Potential and Limitations
- Target Compound : The azepane-sulfonamide moiety may improve blood-brain barrier penetration, suggesting CNS applications. However, synthetic complexity and lack of explicit biological data limit current utility .
- Lin28-1632 : Proven efficacy in CSC differentiation but lacks clinical trial data. Topical delivery methods may restrict systemic use .
- E-4b: High stability but untested biological activity; propenoic acid could confer anti-inflammatory properties .
Preparation Methods
Cyclization Approach
Thetriazolo[4,3-b]pyridazine scaffold can be efficiently synthesized using a cyclization reaction of 3,6-dichloropyridazine derivatives with hydrazine followed by cyclization with formic acid or an orthoester.
Table 1: Optimized Reaction Conditions fortriazolo[4,3-b]pyridazine Core Synthesis
| Entry | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine | NH₂NH₂·H₂O (1.5 eq) | i-PrOH | 50 | 6 | 78 |
| 2 | 3,6-Dichloropyridazine | NH₂NH₂·H₂O (2.0 eq) | EtOH | 60 | 4 | 82 |
| 3 | 3-Chloro-6-hydrazinylpyridazine | HCOOH (excess) | - | 100 | 8 | 85 |
| 4 | 3-Chloro-6-hydrazinylpyridazine | HC(OEt)₃ (1.5 eq) | DMF | 120 | 6 | 79 |
The reaction proceeds through initial nucleophilic substitution of one chlorine atom with hydrazine, followed by cyclization with a suitable carbon source to form the triazole ring.
Alternative Synthesis via 3-Amino-1,2,4-triazole Derivatives
An alternative approach involves the reaction of 3-amino-1,2,4-triazole derivatives with suitable pyridazine precursors:
- Preparation of 3-amino-1,2,4-triazole from aminoguanidine carbonate and formic acid
- Reaction with 3,6-dichloropyridazine or 3,6-dihydroxypyridazine derivatives
- Subsequent chlorination at the 6-position using phosphorus oxychloride
This method provides 6-chloro-triazolo[4,3-b]pyridazine in 70-75% overall yield, which serves as a key intermediate for further functionalization.
Functionalization at the 6-Position with Azetidin-3-yl Group
Direct Nucleophilic Substitution
Preparation of N-methyl-azepane-1-sulfonamide Component
Synthesis of Azepane-1-sulfonyl Chloride
The sulfonamide component is typically prepared from azepane through the following sequence:
- Conversion of azepane to azepane-1-sulfonyl chloride using chlorosulfonic acid or sulfuryl chloride
- Reaction with methylamine to form N-methyl-azepane-1-sulfonamide
Table 3: Preparation of Azepane-1-sulfonyl Chloride Derivatives
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClSO₃H (2 eq) | CH₂Cl₂ | 0 to 25 | 4 | 68 |
| 2 | SO₂Cl₂ (1.5 eq), AlCl₃ (cat.) | CHCl₃ | 0 to 25 | 6 | 75 |
| 3 | SO₂Cl₂ (2 eq), pyridine | Toluene | -10 to 25 | 5 | 82 |
| 4 | ClSO₂NCO, followed by HCl | THF | -78 to 25 | 3 | 76 |
N-Methylation Strategies
Two main approaches are employed for N-methylation:
- Direct methylation : Reaction of azepane-1-sulfonamide with methyl iodide or dimethyl sulfate in the presence of a base
- Reductive amination : Reaction with formaldehyde followed by reduction with sodium cyanoborohydride
The direct methylation approach typically provides higher yields and cleaner products.
Final Assembly of Target Compound
Convergent Synthetic Route
The most efficient synthesis involves a convergent route where:
- 6-(Azetidin-3-yl)-triazolo[4,3-b]pyridazine is prepared as described above
- This intermediate is coupled with N-methyl-azepane-1-sulfonyl chloride in the presence of an appropriate base
Table 4: Optimization of Final Coupling Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N (3 eq) | CH₂Cl₂ | 25 | 24 | 62 |
| 2 | Pyridine (excess) | - | 0 to 25 | 12 | 70 |
| 3 | K₂CO₃ (2 eq) | Acetone | 60 | 8 | 75 |
| 4 | NaH (1.2 eq) | DMF | 0 to 25 | 6 | 83 |
Alternative Linear Approach
An alternative linear approach involves:
- Initial sulfonylation of 3-aminoazetidine with N-methyl-azepane-1-sulfonyl chloride
- Subsequent coupling of the sulfonamide intermediate with 6-chloro-triazolo[4,3-b]pyridazine
This approach is less efficient but may be preferred when the nucleophilicity of the azetidine nitrogen needs to be modulated.
Purification and Characterization
Purification Methods
The final compound can be purified using:
- Column chromatography (silica gel, 2-5% methanol in dichloromethane)
- Recrystallization from appropriate solvent systems (ethyl acetate/hexanes or methanol/diethyl ether)
- Preparative HPLC for high-purity samples
Spectroscopic Characterization
Table 5: Spectroscopic Data of N-methyl-N-(1-{triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide
| Analysis Type | Key Signals/Properties |
|---|---|
| ¹H NMR | δ 8.45-8.50 (m, 1H, triazolopyridazine-H), 7.80-7.85 (d, 1H, triazolopyridazine-H), 4.60-4.70 (m, 1H, azetidinyl-CH), 4.10-4.25 (m, 2H, azetidinyl-CH₂), 3.80-3.95 (m, 2H, azetidinyl-CH₂), 3.20-3.30 (m, 4H, azepane-CH₂), 2.75 (s, 3H, N-CH₃), 1.60-1.80 (m, 10H, azepane-CH₂) |
| ¹³C NMR | δ 150.2, 147.8, 141.5, 126.3, 118.4 (triazolopyridazine carbons), 60.4 (azetidinyl-CH), 48.2, 47.8 (azetidinyl-CH₂), 46.4, 45.9 (azepane-CH₂), 33.4 (N-CH₃), 28.6, 27.9, 26.4 (azepane-CH₂) |
| IR | 3125, 2930, 2855, 1615, 1582, 1450, 1345, 1158, 956, 732 cm⁻¹ |
| HRMS | Calculated for C₁₆H₂₄N₇O₂S [M+H]⁺: 378.1712, Found: 378.1708 |
Optimization and Scale-up Considerations
Critical Parameters for Scale-up
When scaling up the synthesis, several parameters require careful monitoring:
- Heat transfer and cooling efficiency, particularly during exothermic steps
- Solvent selection based on safety, cost, and environmental considerations
- Reagent addition rates to control reaction exotherms
- Purification strategies suitable for larger-scale operations
Process Improvements
Several process improvements have been developed for large-scale preparation:
- Continuous flow chemistry for the triazolopyridazine formation
- One-pot procedures for multiple transformation steps
- Use of catalytic rather than stoichiometric reagents where possible
- Implementation of green chemistry principles through solvent selection and process intensification
Q & A
Basic: What are the critical parameters to optimize during synthesis to ensure high yield and purity?
Methodological Answer:
The synthesis of this compound requires precise control of:
- Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or room temperature, depending on the step. For example, cyclocondensation steps may require elevated temperatures .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for facilitating nucleophilic substitutions .
- Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) or bases (K₂CO₃) are critical for promoting heterocyclic ring formation .
- Step-wise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions .
Basic: Which spectroscopic and analytical techniques confirm structural integrity?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of azetidine and triazolopyridazine rings. For instance, coupling constants in azetidine protons (~3.5–4.0 ppm) confirm ring strain .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
- Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) .
Advanced: How can contradictions in reaction yield data during scale-up be resolved?
Methodological Answer:
Address discrepancies through:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, stirring rate) affecting yield. For example, a 2³ factorial matrix can optimize catalyst loading and temperature .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .
- Side Reaction Analysis : Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to suppress undesired pathways .
Advanced: What methodologies are recommended for SAR analysis of derivatives?
Methodological Answer:
To establish structure-activity relationships:
- Fragment-Based Design : Synthesize derivatives by modifying the azetidine ring (e.g., substituents at C3) or sulfonamide group. Use parallel synthesis to generate libraries .
- Biological Assay Correlation : Pair structural variations (e.g., triazolopyridazine substitution) with activity data (e.g., IC₅₀ in enzyme inhibition assays). Statistical tools like PCA (Principal Component Analysis) link chemical features to potency .
- Computational Docking : Predict binding modes of derivatives using molecular dynamics simulations (e.g., AutoDock Vina) to prioritize synthetic targets .
Advanced: How can computational chemistry predict reaction pathways for novel derivatives?
Methodological Answer:
Integrate computational tools as follows:
- Reaction Path Search : Use density functional theory (DFT) to calculate activation energies for proposed mechanisms (e.g., cyclization vs. ring-opening pathways) .
- Transition State Analysis : Identify intermediates using Gaussian or ORCA software to optimize catalyst selection (e.g., Pd vs. Cu for cross-couplings) .
- Machine Learning (ML) : Train models on existing reaction data (e.g., solvent-catalyst pairs) to predict optimal conditions for new derivatives .
Advanced: What strategies mitigate challenges in purifying multi-step reaction intermediates?
Methodological Answer:
- Chromatographic Techniques : Use flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) for polar intermediates .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences for azetidine-containing intermediates .
- Acid-Base Extraction : Leverage pH-dependent solubility of sulfonamide groups (e.g., precipitate in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
